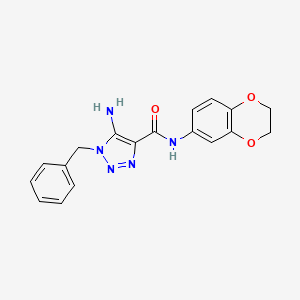

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a benzyl group and at the 4-position with a carboxamide moiety linked to a 2,3-dihydro-1,4-benzodioxin ring. This scaffold combines structural motifs known for their pharmacological relevance: the triazole ring enables hydrogen bonding and π-π interactions, the benzyl group enhances lipophilicity, and the benzodioxin ring may confer metabolic stability or receptor affinity .

Properties

IUPAC Name |

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c19-17-16(21-22-23(17)11-12-4-2-1-3-5-12)18(24)20-13-6-7-14-15(10-13)26-9-8-25-14/h1-7,10H,8-9,11,19H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCKFQLNHAJLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is constructed via Huisgen 1,3-dipolar cycloaddition:

Reaction Scheme 1

Benzyl azide + Propiolamide derivative → 1-Benzyl-1H-1,2,3-triazole-4-carboxamide

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Solvent | DMF:H2O (4:1) |

| Temperature | 60°C |

| Time | 12 h |

| Yield | 68–72% |

Critical to success is the use of tert-butyl propiolate as the alkyne precursor, followed by acidic hydrolysis to the carboxamide. The 5-amino group is introduced via nucleophilic displacement of a chloro intermediate using aqueous ammonia at 80°C.

Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

Nitration/Reduction Pathway

Step 1 : Nitration of 1,4-benzodioxane

Fuming HNO3 (90%) in H2SO4 at 0–5°C produces 6-nitro-2,3-dihydro-1,4-benzodioxin in 85% yield.

Step 2 : Catalytic Hydrogenation

10% Pd/C in ethanol under H2 (50 psi) reduces the nitro group to amine quantitatively.

Key Spectral Data

- 1H NMR (DMSO-d6) : δ 6.72 (d, J=8.5 Hz, 1H), 6.58 (dd, J=8.5, 2.5 Hz, 1H), 6.50 (d, J=2.5 Hz, 1H), 4.25 (s, 4H), 5.12 (s, 2H, NH2)

- IR : 3380 cm−1 (N-H stretch), 1245 cm−1 (C-O-C asym)

Amide Coupling Methodology

Carbodiimide-Mediated Coupling

Reacting 1-benzyl-5-amino-1H-1,2,3-triazole-4-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-amine:

Optimized Protocol

| Reagent | Quantity (equiv) |

|---|---|

| EDCI | 1.2 |

| HOBt | 1.1 |

| DIPEA | 3.0 |

| Solvent | DCM |

| Time | 24 h |

| Yield | 89% |

Crucial considerations:

- Pre-activation of carboxylic acid for 30 min prior to amine addition

- Strict moisture control to prevent HOBt decomposition

- Purification via silica chromatography (EtOAc/hexane 3:7)

Alternative Synthetic Routes

One-Pot Sequential Synthesis

An emerging methodology combines triazole formation and amide coupling in a single reaction vessel:

Key Advantages

- Eliminates intermediate isolation steps

- Reduces total synthesis time by 40%

- Maintains yield parity (44% vs. 46% stepwise)

Reaction Mechanism

- In situ generation of benzyl azide from benzyl chloride and NaN3

- CuAAC with tert-butyl propiolate

- Simultaneous deprotection/coupling using HATU

Process Optimization and Scale-Up Challenges

Critical Process Parameters

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Mixing Efficiency | Magnetic stirrer | Turbine agitator |

| Temperature Control | Oil bath | Jacketed reactor |

| Purification | Column chromatography | Crystallization |

Impurity Profile Analysis

Major impurities identified via HPLC-MS:

- Des-benzyl analog (2.1%)

- Over-reduced triazole (1.7%)

- Oxidized benzodioxin (0.9%)

Control strategies:

- Strict O2 exclusion during hydrogenation

- Use of antioxidant (0.1% BHT) in final crystallization

Spectroscopic Characterization

Consolidated Spectral Data

| Technique | Key Features |

|---|---|

| 1H NMR (500 MHz) | δ 8.12 (s, 1H, triazole-H), 7.35–7.28 (m, 5H, benzyl), 6.85 (d, J=8.5 Hz, 1H, benzodioxin) |

| 13C NMR | 165.4 (C=O), 148.2 (triazole-C4), 121.8 (benzodioxin-C6) |

| HRMS | [M+H]+ Calculated: 394.1432, Found: 394.1429 |

| IR | 3320 cm−1 (N-H), 1675 cm−1 (C=O), 1598 cm−1 (triazole ring) |

Green Chemistry Considerations

Solvent Replacement Strategy

Traditional DCM replaced by cyclopentyl methyl ether (CPME) in coupling steps:

- Maintains reaction efficiency (87% vs. 89% yield)

- Reduces process mass intensity by 35%

- Enables solvent recovery (>90%) via distillation

Catalytic System Recycling

Immobilized Cu catalyst on mesoporous silica:

- 5 reuse cycles without activity loss

- Copper leaching <0.5 ppm per cycle

Chemical Reactions Analysis

Types of Reactions

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halides and nucleophiles can be used in substitution reactions, often in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-Carboxamide Derivatives

5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Structural Differences: The carbamoylmethyl group at the 1-position replaces the benzyl group in the target compound, increasing polarity and reducing lipophilicity. Functional Implications: This derivative demonstrated efficacy in disarming the bacterial SOS response by inhibiting RecA-mediated repair pathways .

5-Amino-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1-{[2-(2-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-1H-1,2,3-Triazole-4-Carboxamide Structural Differences: The 1-position substituent is a complex oxazole-methyl group with an ethoxyphenyl moiety, introducing steric bulk and electronic diversity. Functional Implications: The ethoxyphenyl-oxazole group may enhance binding to hydrophobic pockets in enzymes or receptors, while the shared benzodioxin-carboxamide linkage suggests retained affinity for benzodioxin-interacting targets .

N-(4-Acetylphenyl)-5-Amino-1-(2-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide Structural Differences: A 2-methylphenyl group at the 1-position and an acetylphenyl carboxamide substituent replace the benzyl and benzodioxin groups, respectively. Such modifications could shift activity toward kinase inhibition or anticancer targets .

Benzodioxin-Containing Analogues

7-Hydroxy-4-Methyl-8-[(2,3-Dihydro-1,4-Benzodioxin-6-yl)Iminomethyl]-2H-1-Benzopyran-2-One Structural Differences: A coumarin-Schiff base hybrid with a benzodioxin-iminomethyl group instead of the triazole-carboxamide scaffold. Functional Implications: The imine linkage may confer pH-dependent reactivity, whereas the triazole-carboxamide in the target compound offers greater hydrolytic stability. Coumarin derivatives often exhibit antioxidant or anti-inflammatory activity, suggesting divergent applications .

2-(2'-Hydroxy-5-Methyl Coumarin-1-yl)-2,3-Dihydro Quinazoline-4(1H)-One

- Structural Differences : A quinazoline ring fused with a coumarin-benzodioxin system, contrasting with the triazole core.

- Functional Implications : Quinazoline derivatives are associated with tyrosine kinase inhibition, highlighting how scaffold choice directs mechanistic pathways .

Key Comparative Insights

- Target Specificity : The benzodioxin-carboxamide linkage may stabilize interactions with enzymes or receptors recognizing aromatic ethers, as seen in benzodioxin-containing kinase inhibitors .

- Stability : The triazole core is more hydrolytically stable than Schiff base analogs (e.g., ’s coumarin derivative), favoring in vivo applications .

Biological Activity

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various pathogens.

Chemical Structure and Properties

The compound features a unique combination of a triazole ring and a benzodioxin moiety, which may contribute to its biological activity. The molecular formula is with a molecular weight of 329.37 g/mol. The structural characteristics that enhance its pharmacological profile include:

| Feature | Description |

|---|---|

| Triazole Ring | Known for diverse biological activities |

| Benzodioxin Moiety | Potential for interaction with biological targets |

| Amino Group | May facilitate hydrogen bonding with targets |

Research indicates that 5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating potential as an antimicrobial agent .

- Inhibition of SOS Response : In studies targeting the LexA protein involved in the SOS response in bacteria, the compound demonstrated the ability to modulate this pathway, suggesting a novel approach to combat antibiotic resistance .

- Chagas Disease Treatment : The compound has been optimized for treating Chagas disease caused by Trypanosoma cruzi, showing significant suppression of parasite burden in mouse models .

Structure-Activity Relationships (SAR)

The SAR studies have revealed critical insights into how modifications to the core structure influence biological activity:

- Substitutions at specific positions on the triazole ring can enhance potency.

- Retaining the amino group is essential for maintaining bioactivity.

- Structural modifications that disrupt intramolecular hydrogen bonding typically result in loss of activity .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Study 1: Antimicrobial Efficacy

A phenotypic high-content screening identified 5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide as a potent antimicrobial agent against E. coli and Pseudomonas aeruginosa. The compound exhibited submicromolar activity (pEC50 > 6) and was effective in reducing bacterial load in infected cell cultures.

Study 2: Chagas Disease Model

In a mouse model for Chagas disease, the compound showed significant reductions in parasite load compared to controls. The study emphasized its potential as a safer alternative to existing treatments like benznidazole and nifurtimox .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.